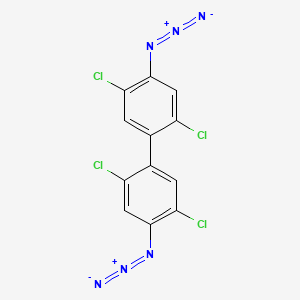
4,4'-Diazido-2,2',5,5'-tetrachloro-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs) It is characterized by the presence of azido groups at the 4 and 4’ positions and chlorine atoms at the 2, 2’, 5, and 5’ positions on the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 2,2’,5,5’-tetrachloro-1,1’-biphenyl.
Azidation Reaction: The introduction of azido groups is achieved through a nucleophilic substitution reaction. Sodium azide (NaN₃) is commonly used as the azide source. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of chlorine atoms with azido groups.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl can undergo various chemical reactions, including:
Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido groups can be replaced by other nucleophiles.
Oxidation: The biphenyl structure can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF)
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Major Products Formed
Reduction: Formation of 4,4’-diamino-2,2’,5,5’-tetrachloro-1,1’-biphenyl
Substitution: Formation of substituted biphenyl derivatives
Oxidation: Formation of quinones or other oxidized biphenyl derivatives
科学研究应用
4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various biphenyl derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl involves its interaction with molecular targets and pathways in biological systems. The azido groups can undergo photolysis to generate reactive nitrene intermediates, which can form covalent bonds with biomolecules. This reactivity makes it useful for studying protein interactions and labeling.
相似化合物的比较
Similar Compounds
2,2’,5,5’-Tetrachloro-1,1’-biphenyl: Lacks azido groups, making it less reactive in certain chemical reactions.
2,2’,4,4’,5,5’-Hexachloro-1,1’-biphenyl: Contains additional chlorine atoms, affecting its chemical properties and reactivity.
2,2’,5,5’-Tetrachloro-4,4’-bis(methylsulfonyl)biphenyl: Contains methylsulfonyl groups instead of azido groups, leading to different reactivity and applications.
Uniqueness
4,4’-Diazido-2,2’,5,5’-tetrachloro-1,1’-biphenyl is unique due to the presence of azido groups, which impart distinct reactivity and potential for various applications in scientific research and industry. The ability to generate reactive intermediates through photolysis makes it particularly valuable for studying molecular interactions and developing new materials.
属性
CAS 编号 |
130920-39-7 |
|---|---|
分子式 |
C12H4Cl4N6 |
分子量 |
374.0 g/mol |
IUPAC 名称 |
1-azido-4-(4-azido-2,5-dichlorophenyl)-2,5-dichlorobenzene |
InChI |
InChI=1S/C12H4Cl4N6/c13-7-3-11(19-21-17)9(15)1-5(7)6-2-10(16)12(20-22-18)4-8(6)14/h1-4H |
InChI 键 |
YEXOCLZWDGFOJP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)N=[N+]=[N-])Cl)C2=CC(=C(C=C2Cl)N=[N+]=[N-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
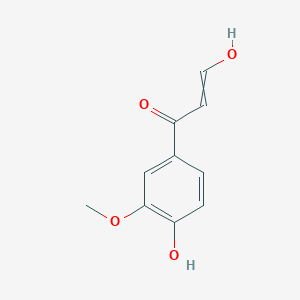

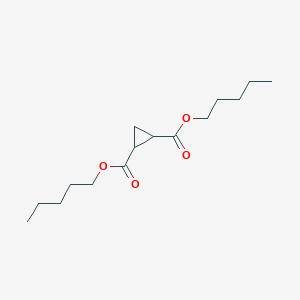
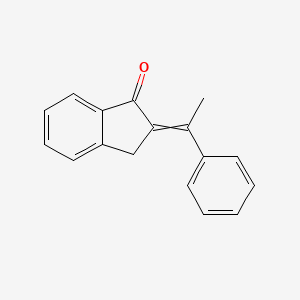


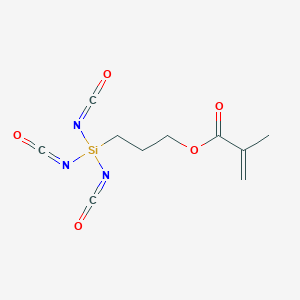


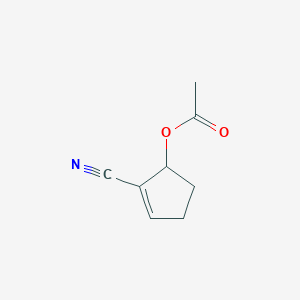
![1H-Indole-3-carbonitrile, 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14270957.png)
